molecular formula C44H60N8O11 B13384576 H-DL-Tyr-DL-xiIle-DL-Tyr-Gly-DL-Ser-DL-Phe-DL-Lys-OH

H-DL-Tyr-DL-xiIle-DL-Tyr-Gly-DL-Ser-DL-Phe-DL-Lys-OH

Cat. No.: B13384576
M. Wt: 877.0 g/mol
InChI Key: VWMNLTJCSXEGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Tyr-DL-xiIle-DL-Tyr-Gly-DL-Ser-DL-Phe-DL-Lys-OH is a synthetic peptide composed of a sequence of amino acids Each amino acid in the sequence is in its DL form, indicating that it contains both D- and L- enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Tyr-DL-xiIle-DL-Tyr-Gly-DL-Ser-DL-Phe-DL-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (DL-Tyr) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (DL-xiIle) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput purification techniques.

Chemical Reactions Analysis

Types of Reactions

H-DL-Tyr-DL-xiIle-DL-Tyr-Gly-DL-Ser-DL-Phe-DL-Lys-OH: can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group in tyrosine can be oxidized to form quinones.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or periodate under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links.

Scientific Research Applications

H-DL-Tyr-DL-xiIle-DL-Tyr-Gly-DL-Ser-DL-Phe-DL-Lys-OH: has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-DL-Tyr-DL-xiIle-DL-Tyr-Gly-DL-Ser-DL-Phe-DL-Lys-OH depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common pathways include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • H-DL-Tyr-DL-Ala-DL-Glu-Gly-DL-xiThr-DL-Phe-DL-xiIle-DL-Ser-DL-Asp-OH
  • H-DL-Tyr-DL-Ala-DL-Asp-DL-Ala-DL-xiIle-DL-Phe-DL-xiThr-DL-Asn-DL-Ser-OH

Uniqueness

H-DL-Tyr-DL-xiIle-DL-Tyr-Gly-DL-Ser-DL-Phe-DL-Lys-OH: is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of tyrosine, isoleucine, glycine, serine, phenylalanine, and lysine in the DL form allows for unique interactions and functionalities not found in other peptides.

Properties

IUPAC Name

6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H60N8O11/c1-3-26(2)38(52-39(57)32(46)21-28-12-16-30(54)17-13-28)43(61)51-34(23-29-14-18-31(55)19-15-29)40(58)47-24-37(56)48-36(25-53)42(60)50-35(22-27-9-5-4-6-10-27)41(59)49-33(44(62)63)11-7-8-20-45/h4-6,9-10,12-19,26,32-36,38,53-55H,3,7-8,11,20-25,45-46H2,1-2H3,(H,47,58)(H,48,56)(H,49,59)(H,50,60)(H,51,61)(H,52,57)(H,62,63)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMNLTJCSXEGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H60N8O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

877.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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